

# Boc-L-serine tert-butyl ester structure and synthesis

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## Compound of Interest

Compound Name: *Boc-Ser-Otbu*

Cat. No.: *B558211*

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## An In-depth Technical Guide to Boc-L-serine tert-butyl ester: Structure and Synthesis

For researchers, scientists, and professionals in drug development, Boc-L-serine tert-butyl ester is a valuable protected amino acid derivative. Its structure allows for selective deprotection, making it a key component in the synthesis of complex peptides and various bioactive molecules. This guide provides a detailed overview of its structure, properties, and synthesis, including experimental protocols and quantitative data.

## Chemical Structure and Properties

Boc-L-serine tert-butyl ester, systematically named tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, is a derivative of the amino acid L-serine. The amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a tert-butyl ester. This dual protection enhances its stability and solubility, making it suitable for various applications in organic and medicinal chemistry.

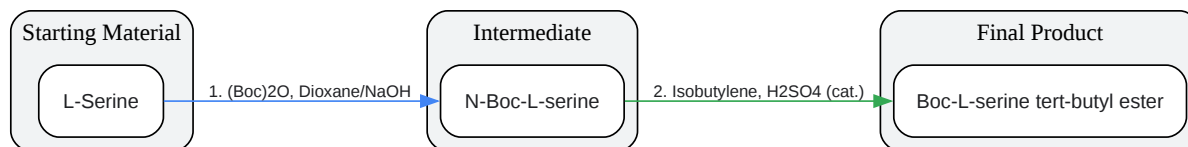
The key physicochemical properties of Boc-L-serine tert-butyl ester are summarized in the table below.

| Property           | Value   | Reference |
|--------------------|---|-----------|
| IUPAC Name         | tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |           |
| Synonyms           | Boc-Ser-OtBu, N-Boc-L-serine tert-butyl ester, Boc-L-Ser-OtBu                 |           |
| CAS Number         | 7738-22-9   |           |
| Molecular Formula  | C <sub>12</sub> H <sub>23</sub> NO <sub>5</sub>                               |           |
| Molecular Weight   | 261.31 g/mol  |           |
| Appearance         | White solid/powder  |           |
| Purity             | ≥95% to ≥97%  |           |
| SMILES             | <chem>CC(C)(C)OC(=O)C[C@H](O)C(=O)N(C)C</chem>                                |           |
| InChIKey           | NSNZHQVMWJPBPI-QMMMGPBSA-N  |           |
| Storage Conditions | 0 - 8 °C  |           |

## Synthesis of Boc-L-serine tert-butyl ester

The synthesis of Boc-L-serine tert-butyl ester is typically a multi-step process that begins with the protection of the amino group of L-serine, followed by the esterification of the carboxylic acid. A common route involves the initial formation of N-Boc-L-serine, which is then converted to the final product.

## Synthesis Pathway



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Caption: Synthesis pathway for Boc-L-serine tert-butyl ester.

## Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Boc-L-serine tert-butyl ester, adapted from established procedures for similar compounds.

### Step 1: Synthesis of N-Boc-L-serine

This procedure is adapted from a well-established method for the N-protection of amino acids.

Materials:

- L-serine
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Dioxane
- 1 N Sodium hydroxide (NaOH)
- 1 N Potassium bisulfate (KHSO<sub>4</sub>)
- Ethyl acetate
- Magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- A solution of L-serine (e.g., 0.30 mol) in 1 N sodium hydroxide is prepared and cooled in an ice bath.
- A solution of di-tert-butyl dicarbonate (0.36 mol) in dioxane is added to the cooled serine solution with vigorous stirring.
- The two-phase mixture is stirred at low temperature (around 5°C) for 30 minutes and then allowed to warm to room temperature over approximately 3.5 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, the mixture is concentrated by rotary evaporation.
- The aqueous solution is cooled again in an ice bath and acidified to a pH of 2-3 by the slow addition of 1 N potassium bisulfate.
- The product, N-Boc-L-serine, is extracted with ethyl acetate.
- The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated to yield N-Boc-L-serine, which can be used in the next step without further purification.

## Step 2: Synthesis of Boc-L-serine tert-butyl ester from N-Boc-L-serine

This step involves the esterification of the carboxylic acid of N-Boc-L-serine. The direct tert-butylation of the carboxylic acid can be achieved using isobutylene with an acid catalyst.

Materials:

- N-Boc-L-serine
- Dichloromethane (or another suitable solvent)
- Isobutylene (liquid or gas)
- Sulfuric acid (catalytic amount)
- Sodium bicarbonate solution

- Brine

#### Procedure:

- N-Boc-L-serine is dissolved in a suitable solvent such as dichloromethane in a pressure-resistant flask.
- The solution is cooled, and a catalytic amount of concentrated sulfuric acid is added.
- Liquid isobutylene is added, and the flask is sealed. The reaction is stirred at room temperature for several hours to days, with progress monitored by TLC.
- Upon completion, the reaction mixture is carefully neutralized with a saturated sodium bicarbonate solution.
- The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield Boc-L-serine tert-butyl ester.

## Quantitative Data

The following table summarizes typical yields for the synthesis of a related intermediate, N-Boc-L-serine methyl ester, which can provide an indication of the efficiency of the N-Boc protection step.

| Reaction Step   | Product                     | Reported Yield | Reference |
|---|-----------------------------|----------------|-----------|
| N-Boc protection and methylation                        | N-Boc-L-serine methyl ester | 86%            |           |
| N-Boc protection of L-serine methyl ester hydrochloride | N-Boc-L-serine methyl ester | 94%            |           |

## Applications in Research and Development

Boc-L-serine tert-butyl ester is a versatile building block with significant applications in several areas of chemical and pharmaceutical research:

- **Peptide Synthesis:** It serves as a protected amino acid in solid-phase and solution-phase peptide synthesis, allowing for the controlled assembly of complex peptide chains.
- **Drug Development:** This compound is utilized in the design and synthesis of therapeutic agents, including enzyme inhibitors and neuroprotective drugs.
- **Combinatorial Chemistry:** Its use in combinatorial chemistry facilitates the generation of libraries of compounds for drug discovery and screening.

## Logical Workflow for Synthesis and Purification

The overall process from starting materials to the purified final product can be visualized as a logical workflow.

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